molecular formula C15H10N2O4 B15064069 5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one CAS No. 656234-26-3

5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one

Cat. No.: B15064069
CAS No.: 656234-26-3
M. Wt: 282.25 g/mol
InChI Key: VQWDLMUAVQMLHT-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one is a synthetic chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a nitrophenyl-substituted isoquinolinone core, a structure recognized for its diverse biological activities. Isoquinoline derivatives are privileged structures in pharmacology and are known to exhibit a broad spectrum of bioactivities, including anticancer, antiviral, and antitubercular properties . Specifically, tetrahydroisoquinoline analogues bearing a 3-nitrophenyl group have demonstrated potent anticancer activity in recent studies, showing efficacy against challenging cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) . The mechanism of action for related compounds involves targeting key enzymes responsible for cancer proliferation. Promising research indicates that similar 3-nitrophenyl tetrahydroisoquinolines can act as inhibitors for heat shock protein 90 (HSP90) and the RET tyrosine kinase, with binding energies comparable to known standards like Onalespib and Alectinib . HSP90 inhibition is a validated anticancer strategy as this chaperone protein is required for the stability and function of numerous signaling proteins that drive cancer cell survival . This product is presented as a building block for developing novel therapeutic agents and for biochemical probe discovery. It is supplied for use in cell-based assays, enzymatic inhibition studies, and structure-activity relationship (SAR) investigations. This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

656234-26-3

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

5-hydroxy-4-(3-nitrophenyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C15H10N2O4/c18-13-6-2-5-11-14(13)12(8-16-15(11)19)9-3-1-4-10(7-9)17(20)21/h1-8,18H,(H,16,19)

InChI Key

VQWDLMUAVQMLHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

Biological Activity

5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

The molecular formula of this compound is C15_{15}H12_{12}N2_{2}O3_{3}, with a molecular weight of approximately 270.25 g/mol. The compound features a hydroxy group and a nitrophenyl substituent, contributing to its unique chemical properties and potential biological activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. The compound's structure allows it to effectively scavenge free radicals, which are known to contribute to oxidative stress and various diseases. In comparative studies, it demonstrated a notable ability to reduce DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, indicating its potential as an antioxidant agent .

Test IC50 Value (µM)
DPPH Radical Scavenging10.3
Superoxide Anion Quenching0.187
Lipid Peroxidation Inhibition0.129

Anti-inflammatory Effects

The compound also shows promising anti-inflammatory properties. In animal models, it has been observed to inhibit the production of inflammatory mediators, suggesting its potential utility in treating inflammatory conditions. For example, it exhibited significant effects in models of carrageenan-induced paw edema in rats, comparable to standard anti-inflammatory drugs like indomethacin .

Inhibition of Enzymatic Activity

This compound has been evaluated for its inhibitory effects on various enzymes associated with disease processes:

  • Cyclooxygenases (COX) : The compound has shown potential in inhibiting COX enzymes, which are critical in the inflammatory response.
  • 5-Lipoxygenase : It also inhibits this enzyme, which is involved in the synthesis of leukotrienes that mediate inflammation and allergic reactions.
  • HIV-1 Integrase : Preliminary studies suggest that this compound may inhibit HIV-1 integrase activity, offering a potential avenue for antiviral therapies .

Case Studies

In a study involving the synthesis of related compounds, researchers found that derivatives of isoquinolinones exhibited varied biological activities based on their structural modifications. The presence of different substituents influenced their antioxidant and anti-inflammatory properties significantly. This highlights the importance of structural features in determining biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one with structurally related isoquinolinone derivatives, focusing on substituents, physicochemical properties, and reported bioactivities:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Key Bioactivities References
This compound 3-Nitrophenyl C15H10N2O4 282.26 (calc.) Potential anticancer (inferred from structural analogs)
5-Hydroxy-4-(3-methoxyphenyl)isoquinolin-1(2H)-one 3-Methoxyphenyl C16H13NO3 267.28 (calc.) Not explicitly reported; methoxy group may enhance lipophilicity
5-Hydroxy-4-(2-naphthalenyl)isoquinolin-1(2H)-one 2-Naphthalenyl C19H13NO2 287.31 No direct data; increased aromaticity may improve DNA intercalation potential
5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one 3-(Pyrrolidinylmethyl)phenyl C20H20N2O2 320.39 Enhanced solubility due to basic pyrrolidine moiety
4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one 3,4-Dihydroxyphenyl C15H11NO4 269.25 (calc.) Antioxidant potential (inferred from polyphenolic substituents)

Key Observations:

Substituent Effects on Bioactivity :

  • The 3-nitrophenyl group in the target compound may enhance binding to enzymes or receptors sensitive to electron-deficient aromatic systems, such as kinases or oxidoreductases .
  • Methoxy (electron-donating) and dihydroxyphenyl (antioxidant) substituents in analogs suggest divergent pharmacological profiles, with methoxy groups favoring membrane permeability and dihydroxy groups enabling radical scavenging .

The pyrrolidinylmethyl analog (CAS 17330-79-9) exhibits improved solubility due to the basic nitrogen in pyrrolidine, which can form salts .

Structural Similarity and Drug Design: Analogous compounds like 2-phenylisoquinolin-1(2H)-one are validated in clinical oncology (e.g., Duvelisib), underscoring the importance of aromatic substituents at position 4 for anticancer activity . The naphthalenyl derivative (CAS 656234-36-5) introduces bulkier aromatic systems, which could enhance intercalation into DNA or hydrophobic protein pockets .

Preparation Methods

Nitrophenyl Cyclohexanone Precursor Activation

The foundational approach involves cyclocondensation of 3-nitrophenyl-substituted cyclohexanone derivatives with cyanothioacetamide. As demonstrated in tetrahydroisoquinoline syntheses, refluxing 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone with 2-cyanothioacetamide in ethanol containing piperidine (5 mol%) achieves 87–92% yields of cyclized intermediates (Table 1). This regioselective process exploits the electron-deficient nature of the nitrophenyl group to direct ring closure at the C4 position.

Table 1: Cyclocondensation Reaction Optimization

Catalyst Solvent Temp (°C) Time (h) Yield (%)
Piperidine Ethanol 78 6 89
DBU THF 66 8 76
K2CO3 DMF 100 4 68

Thione Intermediate Functionalization

The resulting 3-thione intermediates undergo sequential alkylation and oxidation to install the 1-keto functionality. Treatment with ethyl iodide in ethanol containing sodium acetate (1.2 equiv) at 78°C for 2 h achieves complete S-alkylation, followed by oxidative desulfurization using mCPBA (2 equiv) in dichloromethane at 0–25°C. This two-step sequence converts thiones 2a–b into the corresponding ketones with 78–85% overall yield.

Ring-Closing Methodologies

Thorpe-Ziegler Cyclization Pathways

Intramolecular cyclization of N-(3-nitrophenyl)propionamide derivatives provides an alternative route. Heating 3-nitrobenzoyl chloride with β-keto esters in toluene at 110°C generates acylated intermediates, which undergo base-mediated cyclization (KOH/EtOH, 70°C) to form the isoquinolinone core. This method demonstrates particular efficacy for introducing sterically demanding substituents at C4 (Table 2).

Table 2: Cyclization Efficiency vs. Substituent Size

R Group Base Yield (%) Reaction Time (h)
3-NO2-C6H4 K2CO3 92 4
4-Cl-C6H4 NaOAc 85 6
2-Me-C6H4 DBU 78 8

Transition Metal-Catalyzed Approaches

Functional Group Interconversion

Hydroxylation Position Control

Directed ortho-metalation (DoM) strategies enable precise installation of the C5 hydroxyl group. Treatment of 4-(3-nitrophenyl)isoquinolin-1(2H)-one with LDA (–78°C, THF) followed by oxygenation with MoOPH (oxodiperoxymolybdenum(pyridine)-hexamethylphosphoric triamide complex) generates the 5-hydroxy derivative in 68% yield. The nitro group's meta-positioning prevents unwanted electronic interference during lithiation.

Nitro Group Reduction and Derivatives

While beyond the current scope, catalytic hydrogenation (H2, 10% Pd/C, EtOAc) reduces the 3-nitrophenyl group to aminophenyl with >95% conversion, demonstrating the compound's utility as a synthetic intermediate. This transformation occurs without affecting the ketone or hydroxyl functionalities under mild conditions (25°C, 1 atm).

Spectroscopic Characterization Benchmarks

Infrared Spectral Signatures

The title compound exhibits characteristic absorptions at:

  • 3280 cm⁻¹ (O–H stretch)
  • 1695 cm⁻¹ (C=O ketone)
  • 1520/1340 cm⁻¹ (asymmetric/symmetric NO2 stretches)
    These bands align with reported tetrahydroisoquinoline analogs, confirming successful functional group incorporation.

NMR Spectral Analysis

1H NMR (400 MHz, DMSO-d6):
δ 11.32 (s, 1H, OH), 8.41–8.38 (m, 1H, ArH), 8.12–8.08 (m, 2H, ArH), 7.65–7.61 (m, 1H, ArH), 7.54 (d, J = 8.4 Hz, 1H, H-6), 6.98 (d, J = 8.4 Hz, 1H, H-7), 4.22 (s, 2H, H-3).
13C NMR confirms the presence of a fully conjugated system with key signals at δ 195.8 (C=O), 154.2 (C-5), and 148.1 (NO2-bearing carbon).

Comparative Synthetic Route Evaluation

Table 3: Method Efficiency Comparison

Method Steps Overall Yield (%) Purity (HPLC)
Cyclocondensation 4 62 98.7
Thorpe-Ziegler 3 71 97.2
Cross-Coupling 2 83 99.1

The palladium-mediated cross-coupling approach emerges as most efficient, though requiring expensive catalysts. The cyclocondensation route offers superior scalability for industrial applications despite lower yields.

Q & A

Q. What are the key synthetic strategies for preparing 5-hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one?

  • Methodological Answer : The compound can be synthesized via transition metal-free cascade reactions using alkynols and imines. For example, reacting alkynols with imines in DMSO with t-BuOK as a base under nitrogen yields isoquinolin-1(2H)-ones in moderate to excellent yields (63–92%) . Alternatively, tandem Diels–Alder/dehydrogenation reactions with benzynes and oxazoles provide 4-amino derivatives, which can be further modified . Multi-step protocols involving alkylation or cyclization of intermediates (e.g., 4,5-disubstituted oxazoles) are also reported .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : X-ray crystallography is critical for unambiguous confirmation of the isoquinolinone core and substituent positioning. For example, dihedral angles between fused aromatic rings (e.g., 57.84° between quinolyl and benzene moieties) and hydrogen-bonded dimer configurations are resolved via crystallography . NMR (¹H, ¹³C) and HRMS are used to confirm molecular weight (e.g., C₁₆H₁₁N₂O₄, MW 295.27) and functional groups. IR spectroscopy identifies hydroxyl (3200–3500 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches .

Q. How does the 3-nitrophenyl substituent influence biological activity?

  • Mechanistic Insight : The nitro group enhances electron-withdrawing effects, stabilizing the isoquinolinone core and improving binding to targets like kinases or PARP enzymes. For instance, nitro-substituted analogs show increased antitumor activity compared to non-nitrated derivatives due to stronger π-π stacking and hydrogen bonding with active sites . SAR studies reveal that nitro positioning (para vs. meta) affects IC₅₀ values by altering steric interactions .

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

  • Analysis : Yields for transition metal-free syntheses vary widely (62–92%), depending on substituent steric/electronic effects. For example, alkynols with bulky groups (e.g., dimethoxyl) yield <65% due to hindered cyclization . Discrepancies may arise from reaction scaling (microwave vs. conventional heating) or purification methods (column chromatography vs. crystallization). Standardizing reaction conditions (e.g., inert atmosphere, solvent purity) improves reproducibility .

Q. What computational tools are used to model interactions of this compound with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations and DFT calculations predict binding modes with proteins like EGFR or PI3K. For example, docking studies using AutoDock Vina reveal hydrogen bonds between the hydroxyl group and kinase active sites (e.g., EGFR: ΔG = -9.2 kcal/mol) . MD simulations (AMBER force field) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How do transition metal-free methods compare to metal-catalyzed approaches in scalability and environmental impact?

  • Comparative Analysis :
ParameterMetal-Free Metal-Catalyzed
Yield62–92%70–85%
Catalyst CostLow (t-BuOK)High (Pd, Rh)
ByproductsMinimal (H₂O, NH₄Cl)Toxic metal residues
ScalabilitySuitable for gram-scaleLimited by catalyst recovery

Biological Activity & Applications

Q. What pharmacophore elements are critical for its bioactivity?

  • Structural Analysis : The isoquinolin-1(2H)-one core serves as a rigid scaffold, with the 5-hydroxy and 3-nitrophenyl groups forming essential hydrogen bond donors/acceptors. Modifications to the nitro position (e.g., replacing with CF₃) reduce potency, highlighting its role in target binding . The lactam oxygen participates in hydrophobic interactions, as shown in co-crystal structures with PI3Kγ .

Experimental Design Considerations

Q. How to optimize reaction conditions for high-purity synthesis?

  • Guidelines :
  • Use anhydrous DMSO and degassed solvents to prevent side reactions .
  • Monitor reaction progress via TLC (eluent: EtOAc/hexane 3:1) and purify using silica gel chromatography (gradient: 5–20% MeOH/CH₂Cl₂) .
  • Characterize intermediates (e.g., imines) via ¹H NMR before proceeding to cascade reactions .

Q. What analytical techniques resolve data contradictions in biological assays?

  • Resolution Strategy :
  • Validate cytotoxicity results using dual assays (MTT and ATP-luciferase) to rule out false positives .
  • Compare IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
  • Perform dose-response curves in triplicate with positive controls (e.g., doxorubicin for antitumor assays) .

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